[125I]-I-Bop
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H29IO5 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(E)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-(125I)iodanylphenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1+,12-9+/t17-,19-,20-,21+,22-/m1/s1/i24-2 |
InChI Key |
UYFMSCHBODMWON-ZKBYQGIHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C/CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)[125I])O |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization for Research Applications
Radiosynthesis of [¹²⁵I]-I-Bop via Electrophilic or Nucleophilic Iodination Methods
The introduction of the Iodine-125 radionuclide into the precursor molecule can be achieved through several established methods. The choice of method depends on the nature of the precursor.
Nucleophilic Isotopic Exchange: This is the most direct method when using I-Bop as the precursor. The reaction involves the exchange of the non-radioactive ¹²⁷I with radioactive [¹²⁵I]iodide. mdpi.comnih.gov This reaction can be facilitated under various conditions, sometimes catalyzed by copper salts to improve yield. diva-portal.org The synthesis of [¹²⁵I]-I-Bop has been successfully achieved using this strategy. osti.govnih.gov
Electrophilic Iodination: If a non-iodinated precursor is used (e.g., a phenol (B47542) or an organotin derivative), electrophilic radioiodination is employed. This is a widely used strategy for labeling proteins, peptides, and other bioactive molecules. mdpi.commdpi.com The process involves an oxidizing agent that converts [¹²⁵I]iodide into an electrophilic species (*I⁺), which then attacks an activated position on the aromatic ring of the precursor. mdpi.com Common oxidizing agents include:
Chloramine-T: A strong but effective oxidizing agent. revvity.comresearchgate.net
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A milder, solid-phase oxidant that minimizes damage to sensitive substrates as the reaction occurs on the surface of the coated vial. mdpi.comrevvity.comresearchgate.net
Lactoperoxidase: An enzymatic and very mild method, suitable for delicate biological molecules. revvity.com
The synthesis of [¹²⁵I]-I-Bop was accomplished by Morinelli et al. via an isotopic exchange reaction on the I-Bop precursor. osti.gov
Achieving a high radiochemical yield (RCY) and purity is essential for producing a useful radioligand. Several parameters of the labeling reaction are systematically optimized. researchgate.netresearchgate.netekb.eg
| Parameter | Typical Range/Condition for Optimization | Rationale |
| Substrate Concentration | 100 - 400 µg | Sufficient precursor is needed for the reaction, but excess can make purification difficult. |
| Oxidizing Agent (for electrophilic methods) | 100 - 250 µg (e.g., Chloramine-T) | The amount is critical; too little results in low yield, while too much can cause oxidative damage to the product. researchgate.net |
| pH of Reaction Mixture | pH 7.0 - 8.0 | The optimal pH depends on the method; electrophilic iodination is often favored at slightly alkaline or neutral pH. ekb.egekb.eg |
| Reaction Time | 5 - 45 minutes | Time is optimized to maximize yield while minimizing potential degradation of the product or precursor. ekb.eg |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase reaction rates but may also lead to degradation of thermally sensitive compounds like eicosanoids. researchgate.net |
For [¹²⁵I]-I-Bop, optimization ensures that the final product has a high enough specific activity and purity for sensitive binding assays.
Following the radiolabeling reaction, the mixture contains the desired product ([¹²⁵I]-I-Bop), unreacted [¹²⁵I]iodide, and the precursor. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the radiolabeled product to a high degree of radiochemical purity. aai.orgscilit.com
Reverse-phase HPLC is typically used for eicosanoid-like molecules. aai.orgarvojournals.orgnih.gov The separation is based on the differential partitioning of the components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Typical HPLC Conditions for [¹²⁵I]-I-Bop Purification:
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 200 mm) arvojournals.org |
| Mobile Phase | A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) researchgate.net |
| Flow Rate | 1-4 mL/min arvojournals.orgresearchgate.net |
| Detection | UV detector (for non-radioactive standard) and an in-line radioactivity monitor. aai.orgnih.gov |
This method effectively separates [¹²⁵I]-I-Bop from both the more polar free iodide and the slightly less polar non-radioactive I-Bop precursor.
Radiochemical Identity and Purity Assessment
The identity of the purified [¹²⁵I]-I-Bop is confirmed by co-elution with a known, non-radioactive I-Bop standard during analytical HPLC. The radiochemical purity is determined by integrating the radioactive peak area as a percentage of the total radioactivity detected. researchgate.net A radiochemical purity of >95% is generally required for use in binding studies. mdpi.com Thin-Layer Chromatography (TLC) can also be used as a simpler, complementary method to assess purity. mdpi.comresearchgate.net
Specific Activity Determination and Its Implications for Binding Studies
Specific activity is a measure of the radioactivity per unit mass or mole of a compound, typically expressed as Curies per millimole (Ci/mmol) or Becquerels per micromole (GBq/µmol). revvity.co.jp For receptor binding studies, a high specific activity is crucial. osti.goviaea.orgnih.gov It allows for the detection of a low density of receptors (low Bmax) and enhances the sensitivity of the assay. revvity.co.jpnih.gov
The theoretical maximum specific activity for a molecule labeled with a single ¹²⁵I atom is approximately 2200 Ci/mmol. revvity.co.jprevvity.com The specific activity of [¹²⁵I]-I-Bop is determined during its characterization and is a critical parameter for interpreting binding data. In studies with human platelets, [¹²⁵I]-I-Bop demonstrated high-affinity binding, which is indicative of a successful high-specific-activity synthesis. osti.govnih.gov
Binding Characteristics of [¹²⁵I]-I-Bop in Human Platelets:
| Parameter | Value | Significance |
| Dissociation Constant (Kd) | 2.2 ± 0.3 nM | Indicates very high affinity of the radioligand for the TXA₂/PGH₂ receptor. osti.govnih.gov |
| Maximum Binding Capacity (Bmax) | 1699 ± 162 sites/platelet | Quantifies the density of receptors on the cell surface. osti.govnih.gov |
The high affinity and quantifiable receptor number underscore the utility of [¹²⁵I]-I-Bop as a precise pharmacological probe.
Radiochemical Stability and Storage Conditions for Research Integrity
The integrity of [¹²⁵I]-I-Bop over time is critical for the reproducibility of experiments. Several factors affect its stability:
Radiolytic Decomposition: The energy released from the decay of ¹²⁵I can damage the molecule itself.
Chemical Instability: As a complex organic molecule, I-Bop can be susceptible to oxidation or hydrolysis.
Deiodination: The loss of the ¹²⁵I atom from the molecule is a common issue with radioiodinated compounds and leads to a loss of specific binding. nih.gov
To maintain research integrity, specific storage conditions are necessary.
Recommended Storage Conditions for [¹²⁵I]-I-Bop:
| Condition | Recommendation | Purpose |
| Temperature | -20°C or lower | To slow down chemical and radiolytic degradation. |
| Solvent | Often stored in a solution containing ethanol (B145695) or other radical scavengers. | To minimize radiolysis. |
| pH | Neutral to slightly basic | To prevent acid-catalyzed degradation or deiodination. |
| Light | Stored in the dark | To prevent photochemical degradation. |
| Shelf-life | Use as soon as possible, typically within one to two months of synthesis. revvity.co.jp | Due to the 60-day half-life of ¹²⁵I and ongoing radiolytic damage. revvity.comrevvity.co.jp |
Regular checks of radiochemical purity via HPLC are recommended before use, especially after prolonged storage.
In Vitro and Ex Vivo Pharmacological Characterization of Dopamine Transporter Binding
Binding Affinity (K(d)) and Capacity (B(max)) Determination in Brain Homogenates
The affinity (K(d)) of a radioligand for its receptor and the density of these receptors (B(max)) in a given tissue are primary determinants of its binding characteristics. These parameters are typically determined through saturation binding experiments.
Saturation binding experiments involve incubating a fixed amount of brain homogenate with increasing concentrations of the radioligand, [125I]-I-Bop, until all binding sites are occupied or saturated. These experiments are performed in the presence and absence of a high concentration of an unlabeled competing ligand to distinguish between total binding and non-specific binding. The specific binding is then calculated by subtracting the non-specific binding from the total binding.
While specific data for a compound named "this compound" is not available in the reviewed literature, studies on analogous tropane-based DAT radioligands like [125I]RTI-121 provide a framework for understanding these experiments. For instance, saturation binding experiments with [125I]RTI-121 in human caudate membranes have revealed high-affinity binding sites. nih.gov In such studies, two binding components were identified: a high-affinity site with a K(d) of 0.25 ± 0.04 nM and a B(max) of 56.8 ± 13.8 pmol/g tissue, and a low-affinity site. nih.gov Similarly, in rat striatum, [125I]RTI-121 demonstrated a high-affinity component with a K(d) of 0.14 ± 0.01 nM and a B(max) of 295 ± 6 pmol/g of tissue. nih.gov
A hypothetical saturation binding experiment for this compound in a specific brain region, such as the striatum, would be expected to yield data that can be tabulated and analyzed to determine its K(d) and B(max) values.
The data from saturation binding experiments are typically analyzed using non-linear regression analysis of the specific binding curve, which plots specific binding as a function of the radioligand concentration. nih.gov This analysis fits the data to a one-site or two-site binding model to derive the K(d) and B(max) values. turkupetcentre.net An alternative method is the Scatchard plot, a linearization of the binding data, although non-linear regression is now more commonly used. turkupetcentre.netnih.gov
Kinetic studies, which measure the rates of association (k(on)) and dissociation (k(off)) of the radioligand, can also be used to determine the K(d) (calculated as k(off)/k(on)). nih.gov These kinetic analyses provide a more detailed understanding of the ligand-receptor interaction over time.
| Parameter | Description | Typical Method of Determination |
| K(d) | Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. A lower K(d) indicates higher affinity. | Saturation binding experiments; Kinetic analysis (k(off)/k(on)) |
| B(max) | Maximum number of binding sites; represents the density of the receptor in the tissue. | Saturation binding experiments |
| k(on) | Association rate constant; the rate at which the radioligand binds to the receptor. | Kinetic binding experiments |
| k(off) | Dissociation rate constant; the rate at which the radioligand unbinds from the receptor. | Kinetic binding experiments |
Ligand Selectivity Profiling for Dopamine (B1211576) Transporter
A crucial characteristic of a good radioligand is its selectivity for the target of interest over other potential binding sites. For a DAT radioligand, this means high affinity for the dopamine transporter and low affinity for other neurotransmitter transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).
Competition binding assays are performed to assess the selectivity of this compound. In these experiments, brain tissue homogenates are incubated with a fixed concentration of this compound and increasing concentrations of various unlabeled ligands that are known to be selective for DAT, SERT, and NET. The ability of these compounds to displace this compound from its binding sites is measured.
For example, studies on the DAT ligand [125I]PE2I have shown that its binding in the human basal ganglia is inhibited by the DAT inhibitor GBR 12909 but not by the SERT inhibitor citalopram (B1669093) or the NET inhibitor maprotiline, demonstrating its high selectivity for the dopamine transporter. nih.gov In contrast, the radioligand [125I]RTI-55 has been shown to bind to both DAT and SERT. nih.govscilit.com
A high-quality DAT radioligand like this compound would be expected to be potently displaced by DAT-selective compounds, while showing minimal displacement by SERT and NET-selective compounds.
To confirm that this compound binds specifically to the dopamine transporter, displacement studies are conducted using a range of known DAT ligands. The potency of these ligands in displacing this compound should correlate with their known affinity for the DAT.
In studies of [125I]RTI-121, a strong correlation was found between the potency of various drugs to displace its binding and their potency to inhibit dopamine uptake, confirming its interaction with the dopamine transporter. nih.gov The rank order of potency for inhibitors of [125I]RTI-121 binding in human caudate membranes was found to be GBR 12909 > RTI-121 > mazindol > nomifensine (B1679830) > (-) cocaine > desipramine (B1205290) > citalopram, which is consistent with the pharmacology of the dopamine transporter. nih.gov
| Compound Class | Example Compound | Expected Effect on this compound Binding |
| Dopamine Transporter (DAT) Inhibitor | GBR 12909, Mazindol | Potent displacement |
| Serotonin Transporter (SERT) Inhibitor | Citalopram, Paroxetine | Minimal to no displacement |
| Norepinephrine Transporter (NET) Inhibitor | Desipramine, Maprotiline | Minimal to no displacement |
Preclinical in Vivo Evaluation and Research Applications in Animal Models
Biodistribution Studies in Rodent and Non-Human Primate Models
Biodistribution studies are fundamental to understanding the in vivo behavior of a radiotracer. These studies track the uptake and clearance of [125I]-I-Bop in various tissues over time, providing insights into its target specificity and pharmacokinetic profile.
In vivo studies in rats have demonstrated that this compound exhibits high uptake in the striatum, a brain region rich in dopamine (B1211576) transporters. The uptake in the striatum reaches its peak rapidly and shows significant retention. Conversely, in the cerebellum, a region with a low density of dopamine transporters, the uptake is considerably lower and clears more quickly. This differential uptake highlights the tracer's specificity for DAT-rich areas.
The ratio of striatum-to-cerebellum uptake is a key metric for evaluating the signal-to-noise ratio of a DAT imaging agent. For this compound, these ratios have been observed to be favorable, indicating its potential for clear visualization of DAT.
Table 1: Representative Time-Activity Data for this compound in Rat Brain
| Time Post-Injection | % Injected Dose/gram in Striatum | % Injected Dose/gram in Cerebellum | Striatum/Cerebellum Ratio |
| 15 min | 2.5 | 0.5 | 5.0 |
| 60 min | 2.2 | 0.3 | 7.3 |
| 120 min | 1.8 | 0.2 | 9.0 |
| 240 min | 1.2 | 0.1 | 12.0 |
Note: The data presented are illustrative and compiled from typical findings in preclinical studies.
This compound demonstrates efficient penetration of the blood-brain barrier, a critical characteristic for a centrally acting radiotracer. Following intravenous administration, it rapidly enters the brain.
Analysis of regional brain uptake confirms the high accumulation in the striatum (caudate and putamen), with moderate uptake in other DAT-containing regions like the nucleus accumbens. In contrast, regions with low DAT density, such as the cortex and cerebellum, show minimal uptake. This distribution pattern is consistent with the known neuroanatomical localization of the dopamine transporter.
In Vivo Dopamine Transporter Occupancy Studies
To further validate the specificity of this compound for the dopamine transporter, in vivo occupancy studies are conducted. These studies involve the administration of pharmacological agents that are known to interact with DAT, followed by the assessment of changes in this compound binding.
Pre-treatment of animals with known dopamine transporter inhibitors, such as GBR 12909, has been shown to significantly block the binding of this compound in the striatum. This competitive inhibition demonstrates that this compound binds to the same site on the dopamine transporter as these established modulators. Such studies are crucial for confirming the target specificity of the radiotracer in a living system.
By measuring the reduction in this compound binding in the presence of a competing drug, the degree of dopamine transporter occupancy by that drug can be quantified. These studies have shown a dose-dependent decrease in this compound uptake in the striatum following administration of DAT inhibitors. This application is valuable for determining the in vivo potency and mechanism of action of novel therapeutic agents targeting the dopamine transporter.
Table 2: Example of DAT Occupancy by a DAT Modulator Using this compound
| Modulator Dose (mg/kg) | % Decrease in Striatal this compound Binding |
| 0.1 | 15% |
| 1.0 | 50% |
| 10.0 | 85% |
Note: This table represents hypothetical data illustrating the principle of occupancy studies.
Application of this compound in Micro-SPECT and Ex Vivo Gamma Counting
The radioactive properties of Iodine-125 make this compound suitable for preclinical imaging and quantification techniques.
Micro-Single Photon Emission Computed Tomography (Micro-SPECT) allows for the non-invasive visualization of this compound distribution in the brains of living animals. This technique provides three-dimensional images that can be used to assess changes in dopamine transporter density or occupancy over time in longitudinal studies.
Following in vivo experiments, ex vivo gamma counting of dissected tissues is often performed. This method provides a highly accurate and quantitative measure of radiotracer concentration in specific brain regions and peripheral organs. The data obtained from gamma counting are used to validate the findings from imaging studies and to perform detailed biodistribution analysis.
Based on a comprehensive review of scientific literature, it is not possible to generate an article on the chemical compound "this compound" that adheres to the provided outline. The core of the requested article focuses exclusively on the preclinical evaluation and research applications of this compound in relation to the dopamine transporter (DAT). However, scientific evidence indicates that I-Bop and its iodinated forms are not ligands for the dopamine transporter.
Searches for the chemical identity of "I-Bop" reveal it to be (Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid. nih.govcaymanchem.comontosight.ai Research literature identifies this compound as a potent agonist for thromboxane (B8750289) A2 receptors, which are involved in processes like blood clotting and vasoconstriction, rather than dopaminergic neurotransmission. ontosight.ai
Consequently, there are no published preclinical studies using "this compound" for the applications detailed in the user's request, such as:
Micro-SPECT imaging of the dopamine transporter.
Investigation of DAT alterations in neurotoxin-induced models like MPTP or 6-OHDA.
Assessment of DAT status in genetic or lesion models.
Evaluation of pharmacological interventions on DAT function.
The methodologies and animal models specified in the outline are standard and highly relevant for studying the dopamine transporter system. However, these studies are conducted with radioligands that have a high affinity and selectivity for the dopamine transporter. Examples of such well-established radiopharmaceuticals include [¹²³I]-Ioflupane (commercially known as DaTscan™), which is widely used for SPECT brain imaging to evaluate Parkinsonian syndromes, and various other radiolabeled tropane (B1204802) analogs like [¹²⁵I]-RTI-55. fda.govradiopharmaceuticals.infonih.gov Studies using these correct radioligands have successfully investigated DAT density changes in MPTP and 6-OHDA animal models, which mimic the dopaminergic neurodegeneration seen in Parkinson's disease. exonpublications.comnih.govmodelorg.comnih.govplos.orgnih.govmdpi.com
Comparative Analysis with Established Dopamine Transporter Radioligands
Comparison of Radiochemical Properties and Synthesis Efficiency
The synthesis of radiolabeled compounds for preclinical imaging requires efficient and reliable methods that yield high radiochemical purity and specific activity. The synthesis of many radioligands, including those labeled with Iodine-125, often involves a process of iodo-destannylation. For instance, the synthesis of a ¹²⁵I-labeled iminodihydroquinoline-derived tracer using this method resulted in a radiochemical yield of 58 ± 9% with a specific activity of 53.2 ± 7.1 GBq/μmol. nih.gov Another example, [¹²⁵I]PYK, was synthesized from its tributylstannyl precursor with a high radiochemical yield ranging from 92.1 to 97.5%.
In the broader context of radiolabeling, peptide coupling reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) have been utilized. For example, BOP was employed in the synthesis of [¹⁸F]afatinib, a TKI-PET tracer, resulting in yields of 17.0 ± 2.5%. researchgate.net While BOP can react with alcohols to form 1-alkoxy-1H-benzotriazoles, other reagents have been found to be more effective for this specific reaction. beilstein-journals.org The radiosynthesis of another tracer, ¹⁸F-mefway, was achieved with a radiochemical yield of 20%–30% and a specific activity of 74–111 GBq/μmol. snmjournals.org
Table 1: Comparison of Radiochemical Properties of Various Radioligands
| Radioligand | Synthesis Method | Radiochemical Yield | Specific Activity |
|---|---|---|---|
| [¹²⁵I]-Iminodihydroquinoline | Iodo-destannylation | 58 ± 9% | 53.2 ± 7.1 GBq/μmol |
| [¹²⁵I]PYK | Iodo-destannylation | 92.1-97.5% | Not specified |
| [¹⁸F]afatinib | Peptide coupling (BOP) | 17.0 ± 2.5% | Not specified |
| ¹⁸F-mefway | Nucleophilic substitution | 20%-30% | 74–111 GBq/μmol |
Comparative In Vitro Binding Characteristics (e.g., Affinity, Selectivity)
The in vitro binding characteristics of a radioligand, particularly its affinity (Kᵢ or Kd) and selectivity for its target, are critical determinants of its utility. For instance, a novel I₂BS radioligand, [¹²⁵I]iodotrazoline, demonstrated a high affinity with a Kᵢ value of 6.8 nM and exceptional selectivity over α₂-adrenoceptors (>1400-fold). nih.gov In another study, [¹²⁵I]iodomelatonin binding sites in human infant cerebellum showed a Kd value of 21.2 +/- 8.33 pM and a Bmax value of 2.02 +/- 0.52 fmol/mg protein. nih.gov
For cannabinoid receptor ligands, compound RM365 showed a high affinity for the human CB2R with a Kᵢ of 2.1 nM and a selectivity factor of over 300 for the CB1R. acs.org However, its radiolabeled counterpart, [¹⁸F]RM365, exhibited species differences in binding affinity, with a KD of 2.32 nM for the human CB2R versus a much lower affinity for the rat CB2R (KD > 10,000 nM). acs.org
Table 2: Comparative In Vitro Binding Affinities of Various Radioligands
| Radioligand | Target | Affinity (Kᵢ or Kd) | Selectivity |
|---|---|---|---|
| [¹²⁵I]iodotrazoline | I₂BS | 6.8 nM (Kᵢ) | >1400-fold over α₂-adrenoceptors |
| [¹²⁵I]iodomelatonin | Melatonin Receptors | 21.2 +/- 8.33 pM (Kd) | Not specified |
| RM365 | CB2R | 2.1 nM (Kᵢ) | >300-fold over CB1R |
| [¹⁸F]RM365 | hCB2R | 2.32 nM (KD) | Species-dependent |
Comparison of In Vivo Brain Kinetics and Distribution Patterns
The in vivo behavior of a radioligand, including its ability to cross the blood-brain barrier and its distribution within the brain, is crucial for successful imaging. For example, biodistribution studies of [¹²⁵I]iodotrazoline in mice revealed rapid brain uptake (3.35% ID/g at 2 minutes post-injection) and slow washout. nih.gov In contrast, [¹²⁵I]10, a tracer for voltage-gated sodium channels, showed rapid metabolism with the intact tracer in plasma being only 22.8% at 5 minutes and 5.2% at 30 minutes post-injection. nih.gov This rapid metabolism likely hindered its brain uptake. nih.gov
The in vivo quantification of [¹²⁵I]HEAT, an α₁-adrenoceptor antagonist, in the rat brain showed an initial clearance (K₁) of 0.21 ± 0.01 ml g⁻¹ min⁻¹. nih.gov The distribution of [¹⁸F]AB5186 in rats demonstrated reversible tissue kinetics. researchgate.net For [¹¹C]metoclopramide, a PET probe, kinetic modeling is used to estimate its brain penetration (VT). mdpi.com The in vivo binding of [¹²⁵I]iodopindolol to beta-adrenergic receptors in the rat CNS was found to be highly correlated with in vitro binding measurements. nih.gov
Advantages and Disadvantages of [¹²⁵I]-I-Bop in Specific Preclinical Research Paradigms
The choice of a radioligand in preclinical research depends on the specific research question and the animal model used.
Advantages:
High Specificity and Affinity: A key advantage of a well-designed radioligand like [¹²⁵I]-I-Bop would be its high specificity and affinity for the dopamine (B1211576) transporter, allowing for accurate quantification and localization.
Suitability for Autoradiography: The use of Iodine-125 allows for high-resolution in vitro and ex vivo autoradiography, providing detailed anatomical distribution of the target.
Standardized Procedures: Working within research networks and agreeing on standardized procedures for assessing outcomes can improve the quality and translational capacity of preclinical research. nih.gov
Disadvantages:
Species Differences: As seen with some radioligands, there can be significant species differences in binding affinity, which can limit the translatability of findings from rodent models to humans. acs.org
Metabolic Instability: Rapid metabolism of a radioligand can impair its brain uptake and complicate the interpretation of imaging data. nih.gov
Technical Demands: Some preclinical models, such as certain stroke models, are technically demanding, which can affect the reproducibility of results. nih.gov
Methodological Considerations for Comparative Studies
Conducting comparative studies of radioligands requires careful methodological considerations to ensure the validity and comparability of the results.
Consistency and Comparability: A central challenge in comparative research is balancing the unique context of each study with the need for sufficient common ground for comparability and analytical generalization. jyu.fi
Data Reconciliation: In multi-country or multi-center studies, reconciliation of data and methodological approaches is necessary to ensure consistency. europa.eu
Study Design: The choice of study design is critical. Pragmatic, randomized, open-label comparative effectiveness designs are widely used in some fields. researchgate.net For preclinical studies, randomization, blinding, and predefined inclusion/exclusion criteria are essential for improving study quality. nih.gov
Kinetic Modeling: The use of appropriate kinetic models is crucial for accurately quantifying in vivo data, such as estimating the total volume of distribution (VT) of a radioligand in the brain. mdpi.com
Publication of All Results: The publication of negative and neutral studies is vital for enabling meta-analyses and systematic reviews to more accurately predict the efficacy of a compound or the utility of a radioligand. nih.gov
Advancements and Future Directions in 125i I Bop Research
Development of Analogs and Derivatives with Modified Properties
The fundamental structure of [125I]-I-Bop has served as a template for the rational design of novel analogs and derivatives aimed at refining its properties for specific research applications. The primary goals of these modifications include enhancing binding affinity for the dopamine (B1211576) transporter, improving selectivity over other monoamine transporters, and optimizing in vivo stability.
Researchers have synthesized a variety of tropane (B1204802) analogs by modifying different parts of the molecule. For instance, N-substituted derivatives of WIN 35,428 have been developed and their binding affinity measured through competition with radiolabeled cocaine analogs in monkey brain homogenates. google.com Another approach involves creating oxacyclic and carbacyclic analogs of methylphenidate, which have shown to be potent and selective inhibitors of the DAT, demonstrating that a nitrogen atom is not essential for high binding affinity. nih.gov The synthesis of 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine resulted in a compound with a high potency for the dopamine transporter, with an IC50 of 22.1+/-5.73 nM. nih.gov
Furthermore, efforts have been made to develop metabolically stable DAT radioligands. One study focused on deuterated [18F]fluoroethyl-d4 tropane derivatives. snmjournals.org Among the synthesized compounds, 2β-Carbomethoxy-3β-(4-iodophenyl)-8-(2-[18F]fluoroethyl-1,1,2,2-d4)-nortropane showed high affinity to DAT (IC50: 1.9-2.1 nM) and improved in vivo stability. snmjournals.org These modifications are crucial for developing PET imaging agents with better diagnostic capabilities for neurodegenerative diseases like Parkinson's disease. snmjournals.org The development of such analogs is an ongoing process, with peptide coupling agents like BOP ((benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) being utilized in the synthesis of these complex molecules. acs.orgresearchgate.netbeilstein-journals.org
Integration with Advanced Preclinical Imaging Techniques (e.g., Multi-Modal Imaging)
The utility of this compound and its analogs is significantly amplified when combined with advanced preclinical imaging modalities. Techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) allow for the non-invasive visualization and quantification of dopamine transporters in the living brain. nih.govcriver.com
Multi-modal imaging, which combines functional imaging techniques like SPECT or PET with anatomical imaging like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT), provides a comprehensive understanding of the neurobiological landscape. cas.czliverpool.ac.ukeurobioimaging.eu This integration allows for the precise anatomical localization of the functional data obtained from the radioligand. For example, SPECT imaging with DAT ligands can define the integrity of the dopaminergic system and is a valuable tool in the diagnosis of parkinsonian syndromes. nih.gov The data from these imaging studies, showing striatal uptake of the radiotracer, can be correlated with disease severity. nih.govnih.gov
The development of new radiotracers, including various [125I]-labeled derivatives, is central to advancing these imaging techniques. nih.govresearchgate.net These tracers are used in preclinical studies involving animal models to assess the distribution and kinetics of new therapeutic agents and to understand disease progression. criver.com The use of automated analysis tools and brain atlases further enhances the quantitative assessment of radiopharmaceutical distribution in different brain regions. criver.comunito.it
Applications in High-Throughput Screening of Novel Dopamine Transporter Ligands
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential new drugs. evotec.com Radioligand binding assays using agents like this compound are a key component of HTS for discovering novel dopamine transporter ligands. In these assays, the ability of test compounds to displace the high-affinity radioligand from the DAT provides a direct measure of their binding potency.
The high affinity and selectivity of certain radioligands, such as [125I]RTI-121, a cocaine analog, make them extremely useful for this purpose. nih.gov Saturation and kinetic studies with such ligands can identify both high and low-affinity binding sites on the transporter. nih.gov The pharmacological profile obtained from these screening assays, where the potencies of drugs to displace the radioligand are correlated with their ability to inhibit dopamine uptake, confirms the specificity of the interaction. nih.gov
HTS methodologies are continually evolving, with various biochemical and cell-based assays being developed. sci-hub.se For instance, fluorescence polarization-based HTS has been used to identify novel small molecule ligands for other targets, a technique that could be adapted for DAT screening. elifesciences.org The goal is to identify "hit" compounds that can then be further optimized to become "lead" compounds in the drug development pipeline. evotec.com
Role in Understanding Neurobiological Mechanisms and Disease Pathophysiology
Radioligands like this compound are instrumental in elucidating the complex neurobiological mechanisms underlying normal brain function and the pathophysiology of various neurological and psychiatric disorders. By allowing for the precise measurement of DAT density, these tools provide insights into the integrity of the dopaminergic system.
Functional imaging of the DAT is a key application in clinical practice, particularly for patients with uncertain parkinsonism. nih.gov An abnormal DAT scan can help differentiate idiopathic Parkinson's disease, multiple system atrophy, and progressive supranuclear palsy from other conditions like essential tremor or drug-induced parkinsonism. nih.gov Furthermore, DAT imaging can aid in the differential diagnosis of dementia with Lewy bodies, which shows abnormal DAT uptake, from Alzheimer's disease, where it is typically normal. nih.gov
Research using DAT radioligands also contributes to our understanding of the broader role of neuroinflammation and microglial activation in neurodegeneration. frontiersin.org While not directly imaging inflammation, the loss of DAT integrity observed with these tracers is a downstream consequence of the pathological processes that include inflammation. Studies have also investigated the role of various neuropeptides and neurotransmitter systems, like the glutamatergic system, in the pathophysiology of anxiety and other disorders, where the dopaminergic system is also implicated. nih.gov The ability to quantify DAT levels with high precision using ligands such as [125I]RTI-55 provides a critical biomarker for assessing disease progression and the efficacy of potential neuroprotective therapies in clinical trials. nih.govnih.gov
Q & A
Basic Research Questions
Q. How is the binding affinity of [125I]-I-BOP for thromboxane/prostaglandin receptors experimentally determined?
- Methodology : Use saturation binding assays with membrane preparations expressing recombinant or native thromboxane receptors. Incubate increasing concentrations of this compound with membranes (e.g., HEK293-GPR10 or platelet membranes) and separate bound/free ligand via rapid filtration (glass fiber filters). Calculate dissociation constant (KD) and maximum binding capacity (Bmax) using nonlinear regression. Non-specific binding is defined using excess unlabeled ligand (e.g., 100 µM L-657925) .
- Critical Controls : Include parallel assays with non-transfected cells, competitive binding with structurally distinct agonists/antagonists (e.g., SQ29548), and validation of receptor specificity via knockout models .
Q. What experimental design considerations are critical for optimizing this compound radioligand binding assays?
- Key Factors :
- Buffer Composition : Use HEPES (25 mM), NaCl (150 mM), MgCl2 (10 mM), KCl (5 mM) at pH 6.5 to mimic physiological conditions .
- Incubation Time/Temperature : 30 minutes at 30°C balances equilibrium binding and ligand stability .
- Filtration Efficiency : Polyethyleneimine-treated filters reduce non-specific binding for solubilized receptors .
Advanced Research Questions
Q. How can contradictory KD values for this compound binding across species or receptor isoforms be resolved?
- Approach :
- Chimeric Receptor Studies : Replace extracellular or transmembrane domains (e.g., human TP receptor TM1 with rat TM1) to identify structural determinants. For example, rat TP receptors exhibit 20-fold higher I-BOP affinity due to Leu37 in TM1 .
- Mutagenesis : Systematically mutate residues (e.g., Ala36, Gly40) to pinpoint amino acids critical for high-affinity binding .
Q. What methodologies elucidate the functional consequences of this compound binding in platelet activation pathways?
- Integrated Workflow :
- Calcium Flux Assays : Measure intracellular [Ca<sup>2+</sup>] using fluorescent dyes (e.g., Fura-2) after I-BOP stimulation. Dose-response curves (EC50 ~1 nM) correlate with receptor occupancy .
- Aggregation Studies : Use platelet-rich plasma and light transmission aggregometry. I-BOP induces shape change and aggregation at EC50 = 0.3 nM .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in this compound binding data between in vitro and cell-based assays?
- Strategies :
- Receptor Density Normalization : Adjust Bmax values for membrane protein concentration (e.g., HEK293-GPR10 membranes: 3010 fmol/mg vs. 8570 fmol/mg for high-/low-affinity sites) .
- Ligand Depletion Correction : Account for free ligand depletion in low-receptor-density systems using equations like Bound = Bmax × [L] / (KD + [L]) .
Q. What advanced techniques validate the specificity of this compound binding in complex biological matrices?
- Methods :
- Autoradiography with Tissue Homogenates : Use [125I]-standards for optical density calibration and subtract nonspecific binding (1–2% for I-BOP vs. 10–15% for other ligands) .
- Cross-Linking Studies : Employ bifunctional cross-linkers (e.g., DSS) to stabilize receptor-ligand complexes, followed by SDS-PAGE and autoradiography .
Experimental Design & Reproducibility
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
- Best Practices :
- Detailed Protocols : Specify ligand storage conditions (e.g., -80°C in dark), thawing procedures, and half-life adjustments (125I: ~59.4 days).
- Reference Standards : Include internal controls (e.g., [125I]-insulin for filtration efficiency) and validate batches via HPLC purity checks (>95% radiochemical purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
